molecular formula C14H18BrNO4S B3030332 tert-Butyl 3-((2-bromophenyl)sulfonyl)azetidine-1-carboxylate CAS No. 887593-53-5

tert-Butyl 3-((2-bromophenyl)sulfonyl)azetidine-1-carboxylate

Cat. No. B3030332
CAS RN: 887593-53-5
M. Wt: 376.27
InChI Key: UZWSTXZVMHSKLY-UHFFFAOYSA-N
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Description

The compound tert-Butyl 3-((2-bromophenyl)sulfonyl)azetidine-1-carboxylate is a chemical entity that is likely to be of interest in synthetic organic chemistry due to its potential utility in various chemical transformations. While the specific compound is not directly discussed in the provided papers, related tert-butyl sulfonyl compounds have been explored for their reactivity and utility in organic synthesis.

Synthesis Analysis

The synthesis of related tert-butyl sulfonyl compounds has been demonstrated in the literature. For instance, tert-butylsulfonamide has been used as a nitrogen source for catalytic aminohydroxylation and aziridination of olefins, which suggests that similar methodologies could potentially be applied to the synthesis of tert-Butyl 3-((2-bromophenyl)sulfonyl)azetidine-1-carboxylate . Additionally, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate provides insight into the synthesis of azetidine-containing compounds, which could be relevant to the synthesis of the compound .

Molecular Structure Analysis

While the molecular structure of tert-Butyl 3-((2-bromophenyl)sulfonyl)azetidine-1-carboxylate is not directly analyzed in the provided papers, the structural investigation of related compounds, such as the adduct of 1,3-di(tert-butyl)-2,4-di(tert-butylamido)diazadiphosphetidine with carbon disulfide, provides valuable information on the geometric parameters that could be expected for tert-butyl sulfonyl azetidine derivatives .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl sulfonyl compounds is well-documented. For example, the N-chloramine salt of tert-butylsulfonamide is an efficient nitrogen source for catalytic reactions, and its behavior resembles that of Chloramine-T . This suggests that tert-Butyl 3-((2-bromophenyl)sulfonyl)azetidine-1-carboxylate could also participate in similar reactions, potentially serving as a precursor for the introduction of nitrogen-containing functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl sulfonyl compounds can be inferred from the literature. For instance, tert-butyl phenyl sulfoxide has been used as a traceless precatalyst, indicating that tert-butyl sulfonyl compounds can be designed to leave minimal residue after catalysis . The stability and reactivity of these compounds, such as the ambient temperature stable sulfamoylation reagent described in one study, suggest that tert-butyl sulfonyl azetidine derivatives could exhibit similar properties .

Scientific Research Applications

Synthesis and Modification

  • Enantiopure Azetidine-2-Carboxylic Acids : Azetidine analogs, including those with tert-butyl esters, have been synthesized for studying the influence of conformation on peptide activity. This research is pivotal in understanding the structural aspects of azetidines and their derivatives (Sajjadi & Lubell, 2008).

  • Diastereoselective α-Alkylation : The α-alkylation of azetidine esters, including tert-butyl esters, demonstrates the potential for creating optically active azetidine derivatives, which is significant in the synthesis of chiral compounds (Tayama, Nishio & Kobayashi, 2018).

  • Antimicrobial Azetidines : The synthesis of tert-butyl ester azetidines has been explored for their potential antimicrobial properties, showcasing the utility of these compounds in medical applications (Doraswamy & Ramana, 2013).

Chemical Transformations

  • Synthesis of Novel Compounds : Research has been conducted on synthesizing novel tert-butyl ester azetidine derivatives for exploring new chemical spaces, potentially leading to the discovery of new drugs or materials (Meyers et al., 2009).

  • Vicinal Sulfonamination of Alkynes : The use of tert-butyl hydroperoxide in reactions involving alkynes and azides, including tert-butyl azetidine derivatives, leads to the synthesis of bioactive compounds, indicating its application in pharmaceutical chemistry (Chen et al., 2016).

  • Radical Annulation : The tert-butyl azetidine derivatives have been used in radical annulation processes, indicating their utility in complex chemical synthesis, particularly in creating structures with potential bioactivity (Ji, Wojtas & Lopchuk, 2018).

Safety and Hazards

As with any chemical compound, handling “tert-Butyl 3-((2-bromophenyl)sulfonyl)azetidine-1-carboxylate” should be done with appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

properties

IUPAC Name

tert-butyl 3-(2-bromophenyl)sulfonylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4S/c1-14(2,3)20-13(17)16-8-10(9-16)21(18,19)12-7-5-4-6-11(12)15/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWSTXZVMHSKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695279
Record name tert-Butyl 3-(2-bromobenzene-1-sulfonyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887593-53-5
Record name 1,1-Dimethylethyl 3-[(2-bromophenyl)sulfonyl]-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887593-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(2-bromobenzene-1-sulfonyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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